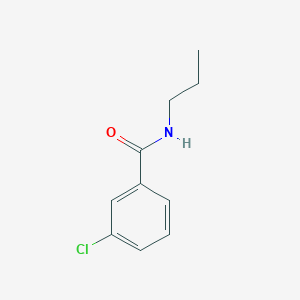

3-chloro-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMSRHNEAANECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Research on 3 Chloro N Propylbenzamide

Classical and Contemporary Approaches to Benzamide (B126) Formation

The formation of the amide bond in 3-chloro-N-propylbenzamide is central to its synthesis. Researchers have explored several reliable methods to achieve this transformation.

Amidation Reactions Involving 3-Chlorobenzoyl Precursors

A primary and widely utilized method for synthesizing this compound involves the reaction of a 3-chlorobenzoyl precursor with propylamine (B44156). The most common precursor is 3-chlorobenzoyl chloride, which readily reacts with propylamine in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.comsmolecule.com This reaction is a specific example of the Schotten-Baumann reaction conditions.

Another approach starts with 3-chlorobenzoic acid, which is then coupled with propylamine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the amide bond formation. vulcanchem.com While effective, these methods can require stoichiometric amounts of coupling reagents, which can be a drawback in terms of atom economy. nih.gov

A representative reaction is the treatment of 3-chlorobenzoyl chloride with propylamine, often in a solvent like dichloromethane (B109758) or in the presence of an aqueous base. prepchem.com The reaction of 5-chloroisatoic anhydride (B1165640) with 3-diethylamino-1-propylamine in dioxane also represents a method for forming a related benzamide structure. prepchem.com

| Precursor | Reactant | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 3-Chlorobenzoyl chloride | Propylamine | Base (e.g., NaOH, pyridine) prepchem.com | High reactivity, generally good yields. prepchem.com | Generates HCl byproduct. ucl.ac.uk |

| 3-Chlorobenzoic acid | Propylamine | Coupling agents (e.g., DCC, EDC/HOBt) vulcanchem.com | Milder conditions than acyl chlorides. | Requires stoichiometric coupling reagents, potential for side products. nih.gov |

Amine-Aldehyde Oxidative Coupling Strategies

More recent synthetic innovations include the direct oxidative amidation of aldehydes with amines. This approach offers a more atom-economical route to benzamides. In the context of this compound, this would involve the reaction of 3-chlorobenzaldehyde (B42229) with propylamine in the presence of an oxidizing agent.

Several systems have been developed for this transformation. One such method employs a hypervalent iodine(III) reagent as a metal-free oxidant, which can be recyclable. thieme-connect.com Another strategy utilizes a copper-catalyzed reaction with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org These methods often require careful optimization of reaction conditions, such as solvent and catalyst loading, to achieve high yields. thieme-connect.comorganic-chemistry.org For instance, a study on a related oxidative amidation found that using chloroform (B151607) or dichloromethane as the solvent and slowly adding the amine could significantly improve the yield. thieme-connect.com

Multistep Synthetic Pathways

In some cases, this compound may be synthesized as part of a more extensive, multistep sequence, particularly when incorporated into more complex molecular architectures. vulcanchem.com For example, a retrosynthetic analysis of a complex molecule might involve the formation of a benzothiazole (B30560) core, followed by amide coupling with a suitable benzoic acid derivative, and subsequent alkylation steps. vulcanchem.com These pathways often require careful planning and control of each step to ensure the desired final product is obtained in good yield and purity.

Green Chemistry Principles and Sustainable Synthetic Routes

Efforts to develop more environmentally friendly synthetic methods for amides are ongoing. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One sustainable strategy is the use of catalytic direct amidation of carboxylic acids with amines. Boron-based catalysts, for instance, have been explored for this purpose, offering a more sustainable alternative to traditional coupling reagents. ucl.ac.uk Another green approach is the use of biocatalysis, employing enzymes to facilitate the amide bond formation under mild conditions. acs.org

Furthermore, the development of solvent-free reaction conditions contributes to the green synthesis of amides. For example, the transamidation of primary amides with amines has been achieved under solvent-free conditions using manganese dioxide as a catalyst. researchgate.net The use of flow chemistry is another avenue being explored to enhance the safety and efficiency of chemical processes, including amide synthesis. rsc.org

| Approach | Key Features | Example Catalyst/Condition | Advantages |

|---|---|---|---|

| Catalytic Direct Amidation | Avoids stoichiometric activating agents. ucl.ac.uk | Boron catalysts ucl.ac.uk | Higher atom economy, reduced waste. ucl.ac.uk |

| Biocatalysis | Uses enzymes as catalysts. acs.org | Ketoreductase (KRED) for related intermediates acs.org | Mild reaction conditions, high selectivity. acs.org |

| Solvent-Free Reactions | Reduces solvent waste. researchgate.net | MnO₂ catalyst researchgate.net | Simplified workup, reduced environmental impact. researchgate.net |

| Flow Chemistry | Continuous processing. rsc.org | Cobalt-catalyzed carbonylation in flow rsc.org | Improved safety, scalability, and control. rsc.org |

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a robust, efficient, and safe process.

Process optimization often involves a detailed study of reaction parameters such as temperature, reaction time, and stoichiometric ratios of reactants and catalysts. For instance, in the classical amidation of a benzoyl chloride with an amine, controlling these parameters is crucial for maximizing yield and minimizing impurities.

Challenges in scaling up can include issues with purification of intermediates and final products. acs.org Column chromatography, which is common in the lab, may not be practical for large-scale production. Therefore, developing crystallization or other non-chromatographic purification methods is often necessary. acs.org

The choice of solvents and reagents is also critical for large-scale synthesis. Solvents that facilitate high-temperature reactions and minimize side reactions, such as toluene, might be favored. vulcanchem.com Furthermore, the use of continuous flow reactors can offer significant advantages in terms of precise control over reaction conditions, leading to higher yields and purity on an industrial scale.

A "one-pot" or telescoped process, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste in large-scale production. acs.org Successful scale-up requires a thorough understanding of the reaction mechanism and potential side reactions to develop a robust and reproducible process.

Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro N Propylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 3-chloro-N-propylbenzamide provides specific information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the propyl chain and the substituted aromatic ring.

The N-propyl group protons appear in the upfield region. The terminal methyl (CH₃) group is expected to produce a triplet, the signal of the methylene (B1212753) (CH₂) group adjacent to the methyl group should appear as a multiplet (sextet), and the methylene (CH₂) group directly bonded to the amide nitrogen is anticipated to be a quartet. The amide proton (N-H) typically appears as a broad signal, the multiplicity of which can be a triplet due to coupling with the adjacent CH₂ group.

The aromatic region shows a more complex pattern due to the 3-chloro substitution. Four protons are distributed on the benzene (B151609) ring, giving rise to four distinct signals. The proton at the C2 position is expected to be a triplet or a narrow multiplet. The proton at C6 should appear as a doublet of doublets or a triplet, while the protons at C4 and C5 will also show doublet or triplet of doublet patterns depending on their coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on analogous compounds like 3-Chloro-N-hexylbenzamide and other N-propylbenzamide derivatives. rsc.orgmdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H-2 | ~ 7.75 | t (triplet) or m (multiplet) | ~ 1.8 | 1H |

| Aromatic H-6 | ~ 7.65 | ddd (doublet of doublet of doublets) | J ≈ 7.7, 1.6, 1.1 | 1H |

| Aromatic H-4 | ~ 7.45 | ddd (doublet of doublet of doublets) | J ≈ 8.0, 2.1, 1.1 | 1H |

| Aromatic H-5 | ~ 7.38 | t (triplet) | ~ 7.9 | 1H |

| Amide N-H | ~ 6.50 | br t (broad triplet) | ~ 5.6 | 1H |

| N-CH₂- | ~ 3.35 | q (quartet) | ~ 6.9 | 2H |

| -CH₂-CH₃ | ~ 1.60 | sext (sextet) | ~ 7.3 | 2H |

| -CH₃ | ~ 0.95 | t (triplet) | ~ 7.4 | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound is expected to show ten distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and three for the carbons of the propyl chain.

The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing chloro and amide substituents. The carbon atom bonded to the chlorine (C-3) will be significantly affected. The three aliphatic carbons of the propyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on data from similar structures such as 3-Chloro-N-hexylbenzamide. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 166.5 |

| Aromatic C-1 | ~ 136.7 |

| Aromatic C-3 | ~ 134.5 |

| Aromatic C-5 | ~ 131.5 |

| Aromatic C-4 | ~ 129.8 |

| Aromatic C-6 | ~ 127.2 |

| Aromatic C-2 | ~ 125.1 |

| N-CH₂- | ~ 41.9 |

| -CH₂-CH₃ | ~ 22.8 |

| -CH₃ | ~ 11.4 |

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons in the propyl chain (H-N-H ↔ H ₂C-N, N-CH ₂ ↔ H ₂C-CH₃, and CH₂-CH ₂ ↔ H ₃C). It would also confirm the coupling between adjacent protons on the aromatic ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for definitively assigning each carbon atom that bears protons. For instance, it would show a correlation between the methyl proton signal (~0.95 ppm) and the methyl carbon signal (~11.4 ppm). sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is critical for connecting the different fragments of the molecule. Key expected correlations for this compound would include the N-CH₂ protons showing a cross-peak to the carbonyl carbon (C=O) and the aromatic C-1, confirming the amide linkage. Aromatic protons would show correlations to neighboring carbons as well as the key carbonyl carbon, solidifying the assignment of the 3-chlorobenzoyl moiety. sdsu.eduyoutube.com

Table 3: Expected Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H(N-CH ₂) ↔ H(H ₂C-CH₃) H(CH₂-CH ₂) ↔ H(-CH ₃) H(Ar-4) ↔ H(Ar-5) ↔ H(Ar-6) | Connectivity of the n-propyl group and adjacent aromatic protons. |

| HSQC | H(N-CH ₂) ↔ C(N-C H₂) H(-CH ₃) ↔ C(-C H₃) H(Ar-2) ↔ C(Ar-2) | Direct one-bond C-H attachments. |

| HMBC | H(N-CH ₂) ↔ C(C =O) H(Ar-2, Ar-6) ↔ C(C =O) H(N-H ) ↔ C(C =O) | Connection of propyl group and aromatic ring to the amide carbonyl. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a powerful analytical technique used to determine the precise mass and elemental formula of a compound with high accuracy and to study its fragmentation patterns upon ionization. tandfonline.commdpi.com

ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or other adducts like sodium [M+Na]⁺ with minimal fragmentation. nih.gov For this compound (C₁₀H₁₂ClNO), HRMS-ESI would be used to confirm its elemental composition. The technique provides a highly accurate mass measurement, which can be compared to the theoretical mass to validate the molecular formula.

Table 4: Predicted HRMS-ESI Data for this compound

| Ion/Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₂³⁵ClNO]⁺ | 197.0607 |

| [M+H]⁺ | [C₁₀H₁₃³⁵ClNO]⁺ | 198.0680 |

| [M+Na]⁺ | [C₁₀H₁₂³⁵ClNNaO]⁺ | 220.0500 |

Note: The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third that of the ³⁵Cl peak.

When coupled with gas chromatography, mass spectrometry often employs Electron Ionization (EI), a high-energy technique that causes extensive and reproducible fragmentation of the molecule. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint and provides robust confirmation of the structure.

For this compound, the molecular ion peak (M⁺) at m/z 197/199 would be observed. The most characteristic fragmentation involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org A primary fragmentation pathway is the α-cleavage of the N-alkyl bond, leading to the loss of a propyl radical (•C₃H₇) to form the 3-chlorobenzamide (B146230) cation. Another key fragmentation is the cleavage of the amide C-N bond, generating a stable 3-chlorobenzoyl cation, which is often the base peak in the spectrum. researchgate.net Other fragments may arise from the loss of chlorine or from rearrangements like the McLafferty rearrangement, which would produce a fragment at m/z 156. libretexts.org

Table 5: Predicted Key EI Fragmentation Pathways for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 197 | [C₁₀H₁₂ClNO]⁺• | Molecular Ion (M⁺•) |

| 154 | [C₇H₅ClNO]⁺• | Propene (C₃H₆) via H-rearrangement |

| 139 | [C₇H₄ClO]⁺ | Propylamine (B44156) radical (•NHC₃H₇) |

| 111 | [C₆H₄Cl]⁺ | CO from m/z 139 |

| 75 | [C₆H₃]⁺ | HCl from m/z 111 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features, including the secondary amide linkage and the substituted aromatic ring.

The analysis of the spectrum reveals distinct vibrational frequencies corresponding to specific bond stretches and bends. The N-H stretching vibration of the secondary amide group is typically observed as a sharp and prominent band in the region of 3350-3300 cm⁻¹. For N-propylbenzamide, this peak is found around 3300 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding, which is a common feature in the solid state of amides.

Another critical diagnostic band is the C=O stretching vibration of the amide group, often referred to as the Amide I band. This is an intense absorption that for N-propylbenzamide appears in the range of 1680-1640 cm⁻¹. The conjugation of the carbonyl group with the benzene ring and the electronic effect of the chlorine substituent can slightly modify the frequency.

The N-H in-plane bending vibration, known as the Amide II band, is typically found in the 1550-1515 cm⁻¹ region and results from the coupling of the N-H bending and C-N stretching vibrations. Additionally, C-N stretching vibrations contribute to absorptions around 1310 cm⁻¹.

The aromatic part of the molecule also gives rise to characteristic signals. The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C=C in-plane stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring is indicated by the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. For a meta-substituted benzene ring, characteristic bands are expected in this region. The C-Cl stretching vibration can be observed in the fingerprint region, typically around 1090 cm⁻¹.

The aliphatic propyl group contributes signals from C-H symmetric and asymmetric stretching vibrations, which are located in the 2960-2870 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (based on data from related benzamide (B126) derivatives)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3300 |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2960 - 2870 |

| C=O Stretch (Amide I) | Amide C=O | 1680 - 1640 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| N-H Bend (Amide II) | Amide N-H | 1550 - 1515 |

| C-N Stretch | Amide C-N | ~1310 |

| C-Cl Stretch | Aryl-Cl | ~1090 |

X-ray Diffraction for Solid-State Conformation and Crystal Packing

It is anticipated that this compound crystallizes in a common space group for organic molecules, such as P2₁/c (monoclinic) or Pbca (orthorhombic). mdpi.com The fundamental structural unit in the crystal lattice of benzamides is typically a centrosymmetric dimer formed through intermolecular N-H···O hydrogen bonds between the amide groups of two molecules. tandfonline.com This robust hydrogen bonding motif dictates the primary supramolecular assembly.

The central amide fragment, C(O)-N(H), is expected to be nearly planar. The dihedral angle between the plane of the benzoyl group and the plane of the amide is generally small, indicating a high degree of conjugation. In related structures like 3-chloro-N-(2-nitrophenyl)benzamide, the dihedral angles between the central amide plane and the substituted benzene rings are reported to be 15.2 (2)° and 8.2 (2)°.

The unit cell parameters and key bond lengths and angles would be precisely determined through a full crystallographic study. For instance, in related brominated benzamides, the C-Br bond length is consistently found to be around 1.887 Å. Similar consistency would be expected for the C-Cl bond in the title compound.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, Halogen bonds |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-propylbenzamide |

| 3-chloro-N-(2-nitrophenyl)benzamide |

| N-(aryl) substituted benzamides |

| halogenated benzamides |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N Propylbenzamide

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 3-chloro-N-propylbenzamide is a critical parameter influencing its environmental persistence and metabolic fate. Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, as well as enzymatically. The hydrolysis of this compound involves the cleavage of the amide bond, yielding 3-chlorobenzoic acid and n-propylamine.

The degradation pathway is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This process is often the rate-limiting step. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.

The presence of the chloro-substituent on the benzene (B151609) ring can influence the rate of hydrolysis. As an electron-withdrawing group, the chlorine atom can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted N-propylbenzamide. The ultimate degradation products are 3-chlorobenzoic acid, which can undergo further environmental degradation through pathways like dioxygenation to form chlorocatechols, and n-propylamine. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution: The two substituents on the benzene ring, the chlorine atom and the N-propylamido group (-CONHCH₂CH₂CH₃), exhibit competing directing effects.

The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.

The N-propylamido group is a meta-director. The carbonyl group adjacent to the benzene ring is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position (position 5).

Given that the N-propylamido group is a stronger deactivating group than chlorine, electrophilic substitution reactions on this compound are generally disfavored and would require harsh conditions. If a reaction were to occur, the primary product would be substitution at the position meta to the amide group and ortho/para to the chlorine atom, which is position 5.

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced via nucleophilic aromatic substitution (SNAr). libretexts.org However, aryl halides are typically unreactive towards nucleophiles unless the ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org In this compound, the N-propylamido group is at the meta position relative to the chlorine. While it is an electron-withdrawing group, its deactivating effect is not strongly relayed to the carbon bearing the chlorine atom to facilitate the stabilization of the negatively charged Meisenheimer complex intermediate. libretexts.org Therefore, nucleophilic substitution of the chlorine atom would require forcing conditions, such as high temperatures and strong nucleophiles.

Reactivity of the Amide Nitrogen: N-Functionalization Studies

The nitrogen atom of the amide group in this compound retains a lone pair of electrons and can act as a nucleophile, allowing for various functionalization reactions.

Amides react with chlorine, particularly hypochlorite (B82951), to form N-chloramides. researchgate.netnih.gov This reaction is significant in contexts such as water disinfection. The reaction proceeds via the transfer of a chloronium ion (Cl⁺) from the chlorinating agent to the amide nitrogen. researchgate.net

Studies on the chlorination kinetics of various benzamides, including the structurally similar N-propylbenzamide, provide insight into the reactivity of this compound. nih.gov The reaction with hypochlorite (⁻OCl) is a dominant pathway. nih.gov The second-order rate constants for the reaction between chlorine and different amides generally decrease as the electron-donating character of the substituents on the amide nitrogen and the N-carbonyl carbon increases. nih.gov

| Amide Reactant | pH | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

| Benzamide (B126) | 8 | 1.8 | 62-88 |

| N-Methylbenzamide | 8 | Not specified directly, but trend suggests lower than Benzamide | 62-88 |

| N-Propylbenzamide | 8 | Not specified directly, but trend suggests lower than Benzamide | 62-88 |

This table presents generalized kinetic data for related benzamides from a study investigating a series of seven amides. The specific value for N-propylbenzamide was part of a range from 5.8 x 10⁻³ to 1.8 M⁻¹s⁻¹. nih.gov

The primary product of this reaction is N-chloro-3-chloro-N-propylbenzamide. These N-chlorinated amides are themselves reactive species. researchgate.netnih.gov

While the nitrogen in amides is less nucleophilic than in amines due to resonance delocalization of the lone pair into the carbonyl group, N-functionalization is achievable under appropriate conditions.

N-Acylation: The introduction of a second acyl group to the amide nitrogen to form an imide (e.g., 3-chloro-N-(acyl)-N-propylbenzamide) is possible but often requires reactive acylating agents and basic conditions to deprotonate the amide first, enhancing its nucleophilicity.

N-Alkylation: The alkylation of the amide nitrogen can be performed using various alkylating agents. semanticscholar.org Catalytic N-alkylation of primary amides with alcohols has emerged as an atom-economical method. nih.gov This process typically involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amide to form an N-acyl imine intermediate, and subsequent hydrogenation. nih.gov For this compound, which is a secondary amide, further N-alkylation would be challenging and require strong bases and reactive alkyl halides.

Oxidative Transformations and Catalytic Conversions of the Benzamide Moiety

The benzamide moiety can undergo various transformations. While the aromatic ring is relatively stable to oxidation, the N-propyl group is a potential site for oxidative reactions. Catalytic methods can be employed to transform the amide group itself. For instance, the direct transformation of secondary amides into aromatic ketimines and ketones has been described, which can also serve as a method for N-deacylation to release the corresponding amine. researchgate.net Cobalt-catalyzed reactions have been shown to be effective for the N-alkylation of benzamides with alcohols, demonstrating a catalytic conversion of the amide functionality. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

Kinetic and thermodynamic data are essential for understanding and optimizing the chemical reactions of this compound.

Kinetic studies on the chlorination of a series of amides, including N-propylbenzamide, have determined apparent second-order rate constants and activation energies. nih.gov At pH 8, the rate constants for the reaction with chlorine are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹, with activation energies between 62 and 88 kJ/mol. nih.gov The species-specific second-order rate constants for the reaction with hypochlorite (⁻OCl) to yield N-chloramides are in the range of 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. nih.gov

| Parameter | Value Range | Conditions |

| Apparent Second-Order Rate Constant (kapp) | 5.8 × 10⁻³ - 1.8 M⁻¹s⁻¹ | pH 8, with Chlorine |

| Activation Energy (Ea) | 62 - 88 kJ/mol | - |

| Species-Specific Rate Constant (kOCl⁻) | 7.3 × 10⁻³ - 2.3 M⁻¹s⁻¹ | Reaction with Hypochlorite |

This interactive data table summarizes the kinetic parameters for the chlorination of a class of amides that includes N-propylbenzamide. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro N Propylbenzamide Derivatives

Correlating Structural Features with Molecular Recognition Profiles

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. For a derivative of 3-chloro-N-propylbenzamide to exert a biological effect, it must first bind to its molecular target, which is often a protein receptor or enzyme. The profile of this molecular recognition is highly dependent on the compound's structural features.

The presence and position of a halogen atom on the benzamide (B126) scaffold can significantly influence a ligand's binding affinity and selectivity. The 3-chloro substituent in this compound plays a multifaceted role in its interaction with biological targets. Halogen atoms can modulate the electronic properties of the aromatic ring and participate in specific non-covalent interactions known as halogen bonds.

The introduction of a chlorine atom at the meta-position of the benzamide ring can impact the molecule's acidity and the electron distribution of the entire scaffold, which can, in turn, affect its binding properties acs.org. Research on other benzamide-containing structures has shown that halogen substituents can be crucial for activity. For instance, in a series of 1-phenylbenzazepines, a 6-chloro functional group was a common feature, and further structural modifications around this halogenated framework led to the identification of potent and selective dopamine (B1211576) D1 receptor antagonists cuny.edu.

The nature of the halogen itself is also a critical determinant of binding affinity. Studies on various ligand-receptor interactions have demonstrated that different halogens (e.g., fluorine, chlorine, bromine, iodine) can have varied effects due to their distinct sizes, electronegativity, and polarizability. This allows for fine-tuning of the binding interactions.

Below is an illustrative table showing how different halogen substitutions on a hypothetical benzamide core could influence binding affinity.

| Halogen at Position 3 | Binding Affinity (Ki, nM) |

| Hydrogen | 150 |

| Fluorine | 120 |

| Chlorine | 85 |

| Bromine | 95 |

| Iodine | 110 |

This table is for illustrative purposes and does not represent actual data for this compound.

The length and branching of the N-alkyl chain can be systematically varied to modulate lipophilicity and explore the steric and hydrophobic requirements of the binding site. For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, altering the length of the N-alkyl side chain from ethyl to n-hexyl led to a switch in stereospecificity for dopamine D2 receptor binding nih.gov. This highlights that the N-alkyl substituent can play a significant role in determining the precise orientation of the molecule within the binding pocket, thereby influencing both affinity and selectivity.

The following table illustrates the calculated logP (cLogP) for a series of hypothetical 3-chloro-N-alkylbenzamides, demonstrating the effect of alkyl chain length on lipophilicity.

| N-Alkyl Group | cLogP |

| Methyl | 1.8 |

| Ethyl | 2.3 |

| Propyl | 2.8 |

| Butyl | 3.3 |

This table is for illustrative purposes and does not represent actual data for this compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govbiolscigroup.us. These models are valuable tools in predictive biology, allowing for the estimation of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of structurally related compounds with their corresponding biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Examples of commonly used descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: The most common of these is logP.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques biolscigroup.us.

For a series of this compound derivatives, a hypothetical QSAR equation might look like this:

pIC50 = a(cLogP) - b(Molecular Weight) + c*(Dipole Moment) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could reveal, for example, that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational approach used in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target and exert its biological effect.

To develop a pharmacophore model for a series of active this compound derivatives, the three-dimensional structures of these molecules would be aligned based on their common structural features. The model would then identify the spatial arrangement of essential chemical features, which may include:

Hydrogen bond acceptors and donors

Hydrophobic centroids

Aromatic rings

Positive and negative ionizable groups

For instance, a pharmacophore model for a series of benzamide analogues acting as FtsZ inhibitors was developed and consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings nih.gov.

Once a pharmacophore model is established, it can be used as a three-dimensional query to screen virtual libraries of compounds to identify new molecules that possess the required features in the correct spatial orientation. This approach can significantly accelerate the discovery of novel hits with the desired biological activity. Furthermore, the pharmacophore model can guide the design of new derivatives of this compound by highlighting which positions on the molecule are amenable to modification and what types of functional groups should be introduced to enhance activity.

Stereoisomeric Effects on Biological Interactions

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. While this compound itself is not a chiral molecule, the introduction of a chiral center into its derivatives can have profound effects on their biological activity. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with the different enantiomers of a chiral drug americanpharmaceuticalreview.com.

It is common for one enantiomer of a chiral drug to be significantly more potent than the other, a phenomenon known as eudismic ratio. In some cases, one enantiomer may be responsible for the therapeutic effects, while the other may be inactive, less active, or even contribute to undesirable side effects uff.br.

For example, studies on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides have shown that the stereoisomers with an S absolute configuration at the 2-position of the pyrrolidine (B122466) moiety were more potent than those with an R configuration when the N-substituent was an ethyl group. However, this stereospecificity was reversed when the N-alkyl side chain was longer nih.gov. This demonstrates that subtle changes in the structure of a chiral molecule can lead to significant differences in its interaction with a biological target.

Therefore, if derivatives of this compound are designed that contain stereocenters, it is crucial to synthesize and test the individual enantiomers to fully characterize their pharmacological profiles. The development of analytical methods for the chiral separation of such compounds would also be an important aspect of their development nih.govresearchgate.net.

The following table provides a hypothetical comparison of the biological activity of two enantiomers of a chiral derivative of this compound.

| Enantiomer | Receptor Binding Affinity (Ki, nM) |

| (R)-enantiomer | 50 |

| (S)-enantiomer | 500 |

This table is for illustrative purposes and does not represent actual data for a specific derivative of this compound.

Advanced Computational Chemistry and Molecular Modeling for 3 Chloro N Propylbenzamide

Molecular Dynamics (MD) Simulations of 3-Chloro-N-Propylbenzamide

Conformational Dynamics of this compound in Solvent and Protein Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its rotatable bonds, can adopt a multitude of conformations. The conformational dynamics of this compound are significantly influenced by its surrounding environment.

In a solvent environment, such as water, the molecule's conformational flexibility is explored through simulations. The interactions between the chlorine atom, the amide group, and the propyl chain with solvent molecules dictate the preferred conformational states. The polar amide group can form hydrogen bonds with water, while the hydrophobic phenyl and propyl groups will have different interactions. Understanding these dynamics is the first step in predicting how the molecule will behave before it reaches a biological target.

When this compound is in a protein binding pocket, its conformational freedom is typically more restricted. MD simulations can reveal how the molecule adapts its shape to fit within the confines of the protein's active site. The simulations can identify key dihedral angles that change upon binding and highlight the most stable conformations within the protein environment. For instance, studies on similar N-alkyl-substituted benzamides have shown that the orientation of the alkyl chain can be critical for establishing favorable interactions within a hydrophobic sub-pocket of a receptor. The chlorine substitution at the meta position of the benzoyl ring can also influence the electronic properties and preferred orientation of the phenyl ring within the binding site.

A hypothetical MD simulation study might reveal the following conformational preferences:

| Environment | Dominant Conformation | Key Dihedral Angle (φ: C-C-N-C) | Observed Interactions |

|---|---|---|---|

| Aqueous Solvent | Extended Propyl Chain | ~170° - 180° | Hydrogen bonding between amide N-H and water; Hydrophobic collapse of the propyl chain in some conformations. |

| Protein Binding Pocket (Hypothetical Kinase) | Bent Propyl Chain | ~60° - 90° | Hydrogen bonding between amide and protein backbone; Hydrophobic interactions of the propyl chain with nonpolar residues; Halogen bonding involving the chlorine atom. |

Stability and Flexibility of Ligand-Protein Complexes

Once a ligand binds to a protein, the stability and flexibility of the resulting complex are critical determinants of its efficacy and duration of action. MD simulations are instrumental in assessing these properties for the this compound-protein complex.

The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable complex will exhibit relatively small fluctuations in RMSD, indicating that the ligand remains securely bound in the active site. For example, simulations of benzamide (B126) derivatives bound to their targets often show that after an initial adjustment period, the RMSD of the complex reaches a plateau, signifying a stable binding mode. acs.org

Key metrics from a hypothetical MD simulation to assess complex stability and flexibility are summarized below:

| Metric | Typical Observation for a Stable Complex | Interpretation for this compound |

|---|---|---|

| Ligand RMSD | Low and stable fluctuation around an average value (e.g., < 2 Å) | The compound maintains a consistent binding pose within the target protein. |

| Protein RMSD | Reaches a stable plateau after initial equilibration | The overall protein structure is not significantly destabilized by ligand binding. |

| Ligand RMSF | Higher values for terminal atoms (e.g., propyl chain) and lower for the core structure | The core benzamide group is likely crucial for anchoring, while the propyl chain may explore the binding pocket. |

| Protein RMSF | Changes in specific residues at the binding site upon ligand binding | Highlights key protein residues involved in the interaction and potential allosteric effects. |

Chemogenomics and Proteochemometric (PCM) Modeling for Polypharmacology Prediction

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. nih.govnih.gov Chemogenomics and proteochemometric (PCM) modeling are computational approaches that can predict the polypharmacology of compounds like this compound by analyzing the interactions of large sets of chemicals against numerous protein targets.

PCM modeling, in particular, integrates information about both the chemical structures of ligands and the amino acid sequences of proteins to build a predictive model of their interactions. This approach is highly valuable for predicting the activity of this compound against a wide range of proteins, including off-targets that could lead to adverse effects or beneficial new therapeutic applications.

For a compound like this compound, a PCM model could be developed using data from various benzamide derivatives and their known activities against a family of proteins, such as kinases. imist.manih.gov The model would learn the key structural features of the benzamides (e.g., substitutions on the phenyl ring, length of the N-alkyl chain) and the important amino acid residues in the kinase binding sites that govern binding affinity and selectivity. The model could then be used to predict the binding profile of this compound across the human kinome, identifying potential on-target and off-target interactions.

Virtual Screening Workflows for Novel Scaffolds and Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net For this compound, virtual screening workflows can be employed to discover novel, structurally related compounds with potentially improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.

A typical virtual screening workflow for discovering analogs of this compound might involve the following steps:

Library Preparation: A large database of commercially available or synthetically feasible compounds is compiled. This library can be filtered to include molecules with similar physicochemical properties to this compound. Halogen-enriched fragment libraries could also be a source for identifying novel scaffolds. researchgate.netnih.gov

Pharmacophore Modeling: A pharmacophore model is created based on the key chemical features of this compound that are essential for its biological activity. This model would include features like a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a hydrophobic group (the propyl chain), and an aromatic ring with a halogen bond donor (the chloro-substituted phenyl ring).

Ligand-Based Screening: The compound library is screened against the pharmacophore model to identify molecules that match the required chemical features.

Structure-Based Screening (Docking): The hits from the ligand-based screen are then docked into the three-dimensional structure of the target protein. This step predicts the binding pose and estimates the binding affinity of each compound.

Post-Processing and Hit Selection: The docked compounds are ranked based on their predicted binding scores and visual inspection of their interactions with the protein. The top-ranked compounds are then selected for experimental testing.

Through such workflows, it is possible to identify novel benzamide derivatives or entirely new chemical scaffolds that mimic the essential interactions of this compound but possess unique structural features. nih.gov

Biological Target Identification and Molecular Interaction Profiling of 3 Chloro N Propylbenzamide Derivatives

Enzyme Inhibition and Activation Mechanisms

The benzamide (B126) scaffold has proven to be a versatile template for designing inhibitors and modulators for a diverse range of enzymes. The following sections outline the mechanisms of action for 3-chloro-N-propylbenzamide derivatives and related compounds against specific enzymatic targets.

Indoleamine 2,3-Dioxygenase (IDO1) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.gov By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a significant role in creating an immunosuppressive microenvironment, which can be exploited by tumors to evade the immune system. nih.govresearchgate.net Consequently, the inhibition of IDO1 is a major focus in the development of novel cancer immunotherapies. nih.govmdpi.com

While direct studies on this compound are not extensively detailed, the broader class of small-molecule IDO1 inhibitors has been widely explored. The general mechanism involves compounds binding to the active site of the enzyme, preventing tryptophan from being metabolized. rsc.org Research into novel inhibitors has led to the synthesis and evaluation of various heterocyclic compounds, such as imidazothiazole and hydroxyamidine derivatives, which have shown inhibitory potency in the low micromolar to nanomolar range. mdpi.comnih.gov For instance, compound 11u , a 1,2,5-oxadiazole-3-carboximidamide derivative, demonstrated potent inhibition of human IDO1 with an IC₅₀ value of 42.2 nM. nih.gov These studies provide a framework for the potential development of benzamide derivatives as IDO1 modulators, aiming to disrupt tumoral immune resistance. nih.gov

Alpha-Glucosidase and Related Enzyme Interactions

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. youtube.com Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose spikes, making it a key therapeutic target for managing type 2 diabetes. nih.gov

Numerous studies have demonstrated that amide and benzamide derivatives can be potent α-glucosidase inhibitors. Research on galbanic acid and its amide derivatives revealed compounds with excellent anti-α-glucosidase activity, with some showing IC₅₀ values as low as 0.3 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov Similarly, studies on phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides showed that derivatives with chloro or bromo substitutions on the phenyl ring were among the most potent inhibitors. nih.gov For example, a 4-bromo derivative exhibited strong inhibitory activity, suggesting that halogen substitutions, such as the chloro group in this compound, can be favorable for interaction with the enzyme's active site. nih.gov

| Compound Class | Specific Derivative | α-Glucosidase IC₅₀ (µM) | Reference |

| Galbanic Acid Amides | Compound 3h (specific structure not detailed) | 0.3 ± 0.3 | nih.gov |

| Phthalimide-phenoxy-triazole-N-phenyl acetamides | 4-Bromo derivative 11j | Potent inhibitor (specific value not stated) | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12a | 18.25 | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12d | 20.76 | nih.gov |

| Standard Drug | Acarbose | 750.0 ± 5.6 | nih.gov |

| Standard Drug | Acarbose | 58.8 | nih.gov |

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.govresearchgate.net Benzamides, particularly N-(2-aminophenyl)-benzamide derivatives, have been identified as an important class of HDAC inhibitors that function by chelating the zinc ion in the enzyme's active site. nih.govfrontiersin.org

Research has led to the development of potent and selective inhibitors for class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed strong, class I-selective inhibition with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org These findings highlight that the benzamide scaffold, particularly with halogen substitutions, is a key structural feature for potent HDAC inhibition. nih.govfrontiersin.org The efficacy of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. frontiersin.org

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | 95.2 | 260.7 | 255.7 | frontiersin.org |

| Entinostat (Reference Drug) | 930 | 950 | 1800 | nih.gov |

| Compound 7j (A novel benzamide derivative) | 650 | 780 | 1700 | nih.gov |

Fungal Cytochrome P450 (CYP51) Inhibition

Fungal cytochrome P450, specifically sterol 14α-demethylase (CYP51), is the primary target for azole antifungal drugs. nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity and halts fungal growth. cardiff.ac.ukrsc.org

Recent drug design strategies have focused on creating "long-arm" or extended azole inhibitors to improve potency and overcome resistance. otago.ac.nz In this context, the benzamide moiety has been successfully used as a linker to extend the molecule, allowing it to form additional binding interactions within the CYP51 active site and access channel. cardiff.ac.uk A PhD thesis detailed the design and synthesis of hydroxy-propyl benzamide extended compounds that were active against Candida albicans strains. cardiff.ac.uk This approach aims to counteract resistance mechanisms that often arise from mutations in the CYP51 enzyme. cardiff.ac.ukotago.ac.nz The core principle of these inhibitors is the coordination of the azole nitrogen atom with the heme iron at the center of the CYP51 active site, a mechanism that is enhanced by the stabilizing interactions provided by the extended benzamide arm. bangor.ac.ukresearchgate.net

| Azole Antifungal | Target Organism | CYP51 IC₅₀ (µM) | Reference |

| Fluconazole | Candida albicans | 0.4 - 0.6 | nih.gov |

| Itraconazole | Candida albicans | 0.4 - 0.6 | nih.gov |

| Ketoconazole | Candida albicans | 0.4 - 0.6 | nih.gov |

| Various Azoles | Malassezia globosa | 0.15 - 0.35 | researchgate.net |

Receptor Binding and Modulation Studies (e.g., Nuclear Receptors, FSHR)

Beyond enzyme inhibition, benzamide derivatives have been shown to modulate the function of critical cell surface receptors, such as the Follicle-Stimulating Hormone Receptor (FSHR). FSHR is a G protein-coupled receptor (GPCR) essential for reproduction, playing a key role in gametogenesis in both males and females. mdpi.comresearchgate.net

Substituted benzamides have been identified as potent and selective positive allosteric modulators (PAMs) of the FSHR. google.comnih.gov Unlike the natural ligand (FSH) which binds to the large extracellular domain, these small molecule benzamide derivatives bind to an allosteric site within the transmembrane domain of the receptor. researchgate.netnih.gov This binding enhances the receptor's response to FSH. mdpi.com The discovery of orally active, non-peptidic small molecules that can modulate FSHR activity is highly desirable for treating fertility disorders, as it offers a potential alternative to the high cost and parenteral administration of recombinant FSH protein. google.com Structure-activity relationship studies have focused on optimizing these benzamide derivatives to improve their potency and selectivity over related receptors like the Luteinizing Hormone Receptor (LHR) and Thyroid-Stimulating Hormone Receptor (TSHR). mdpi.comnih.gov

Ligand-Receptor Interaction Profiling

The interaction between a ligand, such as this compound, and its biological receptor is fundamental to its mechanism of action. The specific profile of these interactions dictates the compound's affinity, selectivity, and functional effect. For benzamide derivatives, these interactions are often a composite of hydrogen bonds, hydrophobic interactions, and, depending on the substitution, halogen bonds.

In a structurally related compound, 3-chloro-N-phenylbenzamide, crystallographic studies have revealed the formation of intermolecular N-H···O hydrogen bonds. nih.gov These bonds link molecules into chains, indicating the importance of the amide group's hydrogen bond donor (N-H) and acceptor (C=O) capabilities in molecular recognition. nih.gov The N-H and C=O bonds in the amide linkage adopt an anti conformation to each other. nih.gov It is plausible that this compound would engage in similar hydrogen bonding with receptor active sites, utilizing its amide moiety to anchor itself to specific amino acid residues like aspartate, glutamate, serine, or threonine.

Allosteric Modulation Mechanisms

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. Allosteric modulators can offer greater subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across receptor families. nih.gov

While specific allosteric modulation mechanisms for this compound have not been detailed in the available literature, its structural features are consistent with those of molecules that can act as allosteric modulators. The development of such modulators is an expanding area in drug discovery, targeting various receptor classes including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.gov For instance, studies on the M4 muscarinic acetylcholine (B1216132) receptor (AChR) have shown that allosteric modulators can bind in the extracellular vestibule, a region separate from the orthosteric site located deeper within a central 'pocket' of the receptor. nih.gov The binding of an allosteric modulator can stabilize specific receptor conformations, thereby influencing signaling pathways. nih.govnih.gov Further research would be required to determine if this compound or its derivatives can function as allosteric modulators for any specific biological targets.

Investigation of Cellular Pathway Perturbations (e.g., metabolic roles in cancer cells)

Benzamide derivatives have been investigated for their ability to perturb cellular signaling pathways, particularly in the context of cancer. nih.gov These compounds can influence cell growth, proliferation, and apoptosis by targeting key molecules in signaling cascades. nih.gov

One area of investigation for related compounds is the inhibition of the NF-κB (nuclear factor-κB) signaling pathway, which is crucial in controlling cell growth and inflammation and is often dysregulated in cancer. nih.govtci-thaijo.org The compound 3-Chloro-N-phenylbenzamide, for example, was specifically designed as a potential small molecule inhibitor of the IKKβ enzyme, a key component for the activation of the NF-κB pathway. tci-thaijo.org In laboratory studies, this compound demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ value of 22.4 µM. tci-thaijo.org

Other structurally related chloro-benzamide derivatives have also shown significant anti-cancer activity through different mechanisms. A derivative, 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH), acts as an iron-chelating agent. nih.gov By depleting iron, which is essential for tumor cell growth and DNA synthesis, CHBH induces cell proliferation arrest in various human cancer cell lines, including lung, colon, pancreas, and breast cancer. nih.gov Another derivative, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), was found to induce cell cycle arrest at the G₁-phase and promote apoptosis in both androgen-dependent and -independent prostate cancer cell lines. nih.gov

These findings suggest that chloro-benzamide derivatives can perturb multiple critical cellular pathways involved in cancer progression.

Table 1: Anti-proliferative Activity of 3-Chloro-Benzamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Observed Effect | IC₅₀ Value |

| 3-Chloro-N-phenylbenzamide | SiHa | Cervical Cancer | Growth Inhibition | 22.4 µM |

| NCDDNB | PC-3 | Prostate Cancer | G₁-phase cell cycle arrest, Apoptosis | 2.5 µM |

| NCDDNB | CWR-22 | Prostate Cancer | G₁-phase cell cycle arrest | 2.5 µM |

| NCDDNB | DU-145 | Prostate Cancer | G₁-phase cell cycle arrest | 6.5 µM |

| CHBH | Various | Lung, Colon, etc. | Cell Proliferation Arrest | Micromolar levels |

Characterization of Ligand-Protein Interaction Profiles

The stability and specificity of a ligand-protein complex are governed by a combination of non-covalent interactions. For this compound, these interactions would primarily involve hydrogen bonding, hydrophobic interactions, and halogen bonding.

As established in the crystal structure of 3-chloro-N-phenylbenzamide, the amide moiety is a key participant in hydrogen bonding. nih.gov The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. In a protein binding pocket, these groups can form specific hydrogen bonds with the amino acid backbone or with the side chains of polar residues (e.g., Ser, Thr, Asn, Gln). These directed interactions are crucial for orienting the ligand within the active site and contribute significantly to binding affinity. The formation of these N-H···O networks is a recurring motif in the interaction of benzamide-based compounds with their protein targets.

Hydrophobic interactions are critical for the binding of ligands containing nonpolar regions. In this compound, both the chlorophenyl ring and the N-propyl group contribute to its hydrophobic character. These groups can interact favorably with nonpolar, hydrophobic pockets within a protein's active site, which are typically lined with amino acid residues such as valine, leucine, isoleucine, and phenylalanine. Docking studies on other substituted benzamide derivatives have shown that aromatic rings frequently engage in pi-pi stacking or pi-alkyl interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex. nih.gov The flexible N-propyl chain can also adopt various conformations to fit snugly within hydrophobic grooves or pockets on the protein surface.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom, or a π-system. researchgate.netmdpi.com The chlorine atom in this compound can participate in such interactions.

The strength of this interaction depends on the electron-withdrawing environment of the halogen. In crystal structures of related compounds, C-Cl···O interactions have been observed with distances shorter than the sum of the van der Waals radii, indicating a significant attractive force. researchgate.net Halogen bonds can also occur between a chlorine atom and the π-electron cloud of an aromatic amino acid residue (Cl···π interactions). researchgate.netnih.gov These interactions are highly directional and can play a significant role in determining the binding orientation and selectivity of a ligand. mdpi.com The presence of the chlorine atom on the benzamide ring therefore provides an additional, specific interaction point that can be exploited in rational drug design.

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Participating Group(s) on Ligand | Potential Interacting Partner(s) on Protein |

| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor) | Polar amino acid side chains (Ser, Thr, Asn, Gln), peptide backbone |

| Hydrophobic | Chlorophenyl ring, N-propyl chain | Nonpolar amino acids (Val, Leu, Ile), aromatic amino acids (Phe, Tyr, Trp) |

| Halogen Bonding | Chlorine atom | Oxygen/Nitrogen atoms (e.g., in backbone, Ser, His), π-systems of aromatic rings |

Research on this compound and Quorum Sensing Systems Remains Undisclosed

Initial investigations into the scientific literature have not revealed any publicly available research specifically detailing the interaction between the chemical compound this compound and bacterial quorum sensing systems. Extensive searches for "this compound derivatives quorum sensing," "biological target identification of this compound in quorum sensing," and related queries did not yield any studies focused on this particular compound's role as a quorum sensing inhibitor.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates collective behaviors. The search for novel quorum sensing inhibitors is a significant area of research in the development of new antimicrobial strategies. These inhibitors aim to disrupt bacterial communication, thereby reducing their virulence and biofilm formation without exerting selective pressure that leads to antibiotic resistance.

While the current body of scientific literature details a wide array of natural and synthetic compounds, including various amide derivatives, that interfere with quorum sensing, specific data on this compound is absent. The mechanisms of quorum sensing are well-documented in bacteria such as Pseudomonas aeruginosa, involving signaling molecules like N-acyl-homoserine lactones (AHLs) and complex regulatory networks. Research into quorum sensing inhibitors often involves screening compound libraries to identify molecules that can block the production or reception of these signaling molecules.

The absence of published research on this compound in this context means that there are no "detailed research findings," "data tables," or "molecular interaction profiles" to report regarding its effects on quorum sensing systems. Therefore, the requested article focusing on the "" and its "Quorum Sensing System Interference Studies" cannot be generated based on existing scientific evidence. Further research would be required to determine if this compound or its derivatives have any activity related to bacterial quorum sensing.

Research Applications and Broader Academic Impact of 3 Chloro N Propylbenzamide

Utility as Chemical Probes for Biological System Investigation

Chemical probes are indispensable tools in chemical biology and pharmacology, designed to selectively interact with a specific biological target, such as a protein or enzyme. acs.orgsnv63.ru This interaction allows for the elucidation of the target's function within a complex biological system. nih.gov An ideal chemical probe exhibits high potency, specificity, and a well-understood mechanism of action, enabling researchers to perturb and study biological pathways with precision. biosolveit.de While there is a vast library of compounds utilized as chemical probes, the specific application of 3-chloro-N-propylbenzamide in this capacity is not extensively documented in publicly available research.

However, the structural motifs present in this compound are common in molecules designed as chemical probes. The benzamide (B126) core is a versatile scaffold found in numerous biologically active compounds. The chloro-substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in the design of effective probes. Furthermore, the N-propyl group can be modified to introduce reporter tags or reactive groups for target identification and validation studies.

The development of a compound like this compound into a chemical probe would involve several stages, including:

Target Identification: Identifying a specific biological target of interest.

Affinity and Selectivity Screening: Testing the compound against a panel of related targets to ensure it binds with high affinity and selectivity to the intended target.

Mechanism of Action Studies: Determining how the compound exerts its effect on the target (e.g., as an inhibitor, activator, or modulator).

In-cell and In-vivo Validation: Confirming that the probe is effective in a cellular and, ultimately, a whole-organism context.

While this compound itself may not be a widely recognized chemical probe, its structure represents a starting point for the rational design of such tools for investigating a range of biological processes.

Application in Methodological Development for Organic Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of novel and efficient methods for their formation is an area of continuous research. escholarship.org While specific literature detailing the use of this compound in the development of new synthetic methodologies is scarce, the synthesis of this compound and its analogs relies on well-established and continuously refined chemical transformations.

The primary method for synthesizing this compound involves the coupling of 3-chlorobenzoyl chloride with propylamine (B44156). This straightforward acylation reaction is a classic example of amide bond formation. However, research in organic synthesis constantly seeks to improve upon such standard procedures by developing milder, more efficient, and environmentally friendly alternatives. mdpi.com

Recent advancements in synthetic methodology that could be applied to the synthesis of this compound and its derivatives include:

Direct Amidation of Carboxylic Acids: Catalytic methods that allow for the direct formation of amides from carboxylic acids and amines, avoiding the need to activate the carboxylic acid as an acid chloride.

Catalytic C-H Amination: Advanced transition-metal-catalyzed reactions that could potentially form the N-propylbenzamide scaffold through direct functionalization of C-H bonds.

Flow Chemistry: The use of continuous-flow reactors can offer improved control over reaction parameters, leading to higher yields and purity for amide synthesis. researchgate.net

The synthesis of compounds like this compound can serve as a benchmark for evaluating the effectiveness and scope of these new synthetic methods. By applying novel catalytic systems or reaction conditions to the synthesis of this relatively simple molecule, chemists can assess the utility of a new methodology for constructing the ubiquitous amide functional group.

Contribution to the Understanding of Structure-Activity Relationships in Amide-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.govrsc.org They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. The insights gained from SAR studies guide the optimization of lead compounds into potent and selective drugs.

While specific SAR studies focused solely on this compound are not prominent in the literature, the compound's structure allows for a discussion of the well-established effects of its constituent parts on the biological activity of related molecules.

The Role of the 3-Chloro Substituent:

The position and nature of substituents on the aromatic ring of a benzamide can have a profound impact on its biological activity. A chloro group at the meta-position (position 3) can influence the molecule's properties in several ways:

Electronic Effects: The chloro group is electron-withdrawing, which can alter the reactivity of the aromatic ring and the properties of the amide bond.

Steric Effects: The size of the chloro atom can influence the conformation of the molecule and its ability to bind to a biological target. nsf.govacs.org Computational studies on ortho-substituted tertiary aromatic amides have shown that chloro-substitution can increase the barrier to rotation around the N-C(O) and C-C(O) bonds, affecting the planarity and resonance of the amide group. acs.org

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. chemrxiv.org

The N-Propyl Group:

The N-alkyl substituent also plays a crucial role in determining the biological activity of benzamides. The length, branching, and polarity of this group can influence:

Binding Affinity: The N-propyl group can interact with hydrophobic pockets in a target protein, contributing to binding affinity.

Metabolic Stability: The N-propyl group can be a site of metabolic modification, and altering its structure can influence the compound's half-life in the body.

By studying a series of analogs of this compound with variations in the N-alkyl chain and the position and nature of the halogen substituent, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of new compounds and to design molecules with improved therapeutic properties. Studies on halogen-substituted N-benzoyl-N-phenylbenzamides have demonstrated the importance of these interactions in determining the three-dimensional structure and molecular packing of such compounds. researchgate.net

Analysis of Intellectual Property and Patent Landscape (Indicating Research Trajectories)

The analysis of patents and intellectual property provides a valuable window into the research and development trajectories within a particular area of chemistry and pharmacology. mdpi.comeuropabio.org While a direct patent search for "this compound" may not yield a large number of specific results, an examination of patents for broader classes of substituted benzamides can reveal important trends.

Research in the area of substituted benzamides is often driven by the search for new therapeutic agents. Patents in this field frequently claim large families of compounds with variations in the substituents on the aromatic ring and the N-alkyl or N-aryl group. The claims in these patents often cover a wide range of potential applications, from central nervous system disorders to infectious diseases and cancer.

A hypothetical analysis of the patent landscape for compounds related to this compound might reveal the following research trajectories:

Exploration of Different Halogen Substitutions: Patents may claim compounds with fluorine, bromine, or iodine at various positions on the benzoyl ring to modulate activity and pharmacokinetic properties.

Modification of the N-Alkyl Chain: A common trend is the exploration of a wide variety of N-substituents, including cyclic, branched, and functionalized alkyl groups, to optimize target engagement and ADME properties.

Combination with Other Pharmacophores: Researchers may patent molecules that incorporate the 3-chlorobenzamide (B146230) moiety into a larger chemical scaffold to create hybrid molecules with novel mechanisms of action.

Focus on Specific Therapeutic Areas: An analysis of the therapeutic indications claimed in patents can highlight the areas where substituted benzamides are perceived to have the most significant potential. For example, a surge in patents for N-alkylbenzamides for a particular cancer target would indicate a strong research interest in that area.

By systematically analyzing the patent literature, researchers can identify "white spaces" where new intellectual property can be generated, as well as areas of intense competition. This analysis is a critical component of the strategic planning for any research and development program in the pharmaceutical and agrochemical industries.

Advanced Analytical Methodologies in 3 Chloro N Propylbenzamide Research

Development of Hyphenated Chromatographic-Spectrometric Techniques for Impurity and Metabolite Profiling

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable tools for the impurity and metabolite profiling of pharmaceutical compounds. biomedres.usajrconline.orgijfmr.comamazonaws.comsemanticscholar.org For a molecule like 3-chloro-N-propylbenzamide, these methods offer unparalleled sensitivity and specificity, enabling the detection and structural elucidation of even trace-level impurities and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in this domain. amazonaws.comijsdr.org The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a mass spectrometer allows for the efficient separation of this compound from its related substances, followed by their precise mass-to-charge ratio determination. This enables the identification of potential process-related impurities, degradation products, and metabolites. Advanced mass analyzers, such as time-of-flight (TOF) and Orbitrap, provide high-resolution mass spectrometry (HRMS) data, which facilitates the determination of elemental compositions and the structural elucidation of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable impurities that may be present in the synthesis of this compound. ajrconline.orgamazonaws.com By separating compounds in the gas phase before they enter the mass spectrometer, GC-MS can effectively identify and quantify residual solvents and other volatile organic impurities.

The table below illustrates a hypothetical impurity profile for a this compound sample, as determined by a UHPLC-HRMS method.

| Impurity | Retention Time (min) | Observed m/z | Proposed Structure | Potential Origin |